molecular formula C9H12N2O B2470426 2-(1-Cyclopropylethoxy)pyrazine CAS No. 2202325-54-8

2-(1-Cyclopropylethoxy)pyrazine

Cat. No. B2470426
CAS RN: 2202325-54-8
M. Wt: 164.208
InChI Key: IYHKXOOYPNIWKZ-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2. Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Synthesis Analysis

Pyrazine and its derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, one method involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

Pyrazine and its derivatives exhibit a wide range of chemical properties due to the presence of nitrogen. Despite its inherent stability, the pyrazine molecule can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Structural and Behavioral Analysis in Crystal Engineering Research by Chylewska et al. (2016) on pyrazine-2-amidoxime, a structural analogue to pyrazine-2-carboxamide, highlights the importance of pyrazine derivatives in crystal engineering. The study focused on the crystalline structure obtained by diffusion, revealing significant intermolecular interactions that form stable helical-like polymers. These findings underscore the potential of pyrazine derivatives in designing complex molecular structures with specific properties Chylewska et al., 2016.

Antimicrobial and Anti-inflammatory Agents Kendre et al. (2015) synthesized novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety, evaluating them for antimicrobial and anti-inflammatory activities. This research exemplifies the broader pharmacological potential of pyrazine derivatives, suggesting that specific modifications could lead to compounds with significant biological activities Kendre et al., 2015.

Catalytic Applications in Organic Synthesis The study by Khan et al. (2019) on a novel chitosan-immobilized ionic liquid for synthesizing biologically relevant pyrazine derivatives showcases the utility of pyrazine structures in facilitating organic syntheses. The research highlighted the catalyst's efficiency in producing high-yield pyrazine derivatives, emphasizing the role of pyrazine compounds in developing new synthetic methodologies Khan et al., 2019.

Antitumor Activities Montoya et al. (2014) synthesized NH-pyrazoline derivatives with the 4-aryloxy-7-chloroquinoline fragment and evaluated their antitumor activity. This work demonstrates the potential of pyrazine derivatives in medicinal chemistry, particularly in designing new antitumor agents Montoya et al., 2014.

Microbial Metabolism and Applications Rajini et al. (2011) reviewed the microbial metabolism of pyrazines, indicating their broad biological distribution and applications in food, agriculture, and medicine. The ability of certain bacteria and fungi to synthesize and degrade pyrazines suggests potential biotechnological applications for these compounds Rajini et al., 2011.

Safety and Hazards

Pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(1-Cyclopropylethoxy)pyrazine” are not available, pyrazine and its derivatives continue to be an area of interest for pharmaceutical research and development due to their broad range of biological activities .

properties

IUPAC Name

2-(1-cyclopropylethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(8-2-3-8)12-9-6-10-4-5-11-9/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHKXOOYPNIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopropylethoxy)pyrazine

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